2-Amino-4-Isopropyl-5-Bromobenzoic Acid

Description

Significance of Aminobenzoic Acid Scaffolds in Modern Organic Chemistry

Aminobenzoic acids, which feature both an amino and a carboxylic acid group on the benzene (B151609) ring, are particularly significant scaffolds. The presence of these two functional groups imparts both acidic and basic properties to the molecule, allowing for a diverse range of chemical transformations. This dual functionality is a key reason why aminobenzoic acid motifs are found in numerous pharmaceuticals and other biologically active compounds. bldpharm.com The amino group can act as a nucleophile or be modified to form amides, while the carboxylic acid can undergo esterification or amide bond formation, providing multiple avenues for molecular elaboration. bldpharm.com

Role of Halogenated and Alkyl-Substituted Aromatic Systems in Chemical Research

The introduction of halogen atoms and alkyl groups onto an aromatic ring profoundly influences its electronic properties and steric profile. Halogens, such as bromine, are electron-withdrawing groups that can alter the reactivity of the aromatic ring in electrophilic substitution reactions. bldpharm.comsigmaaldrich.com They also serve as valuable handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Alkyl groups, like the isopropyl group, are electron-donating and can increase the electron density of the aromatic ring. mdpi.com They also add steric bulk, which can direct the regioselectivity of subsequent reactions and influence the final conformation of the molecule. The combination of halogen and alkyl substituents on an aromatic framework, as seen in 2-Amino-4-Isopropyl-5-Bromobenzoic Acid, creates a highly functionalized and sterically defined building block with significant potential for the synthesis of complex target molecules.

Overview of Research Trajectories for Complex Aromatic Building Blocks

The development of novel and complex aromatic building blocks is a continuous pursuit in organic chemistry. chemicalbook.comchemscene.com Research in this area is driven by the need for molecules with precisely controlled three-dimensional structures and tailored electronic properties. These advanced building blocks are instrumental in the construction of new drugs, functional materials, and catalysts. The strategic placement of various functional groups on an aromatic core allows chemists to design and synthesize molecules with specific biological activities or material properties, paving the way for innovations in numerous scientific fields.

Chemical Profile of this compound

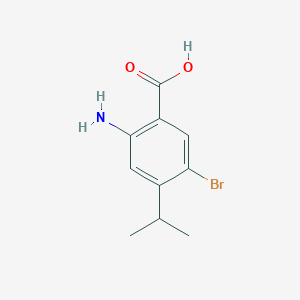

The compound this compound is a polysubstituted aromatic carboxylic acid. Its structure features an amino group, an isopropyl group, and a bromine atom strategically positioned on the benzoic acid framework.

| Property | Value |

| IUPAC Name | 2-Amino-5-bromo-4-isopropylbenzoic acid |

| CAS Number | 859937-44-3 bldpharm.com |

| Molecular Formula | C₁₀H₁₂BrNO₂ chemicalbook.com |

| Molecular Weight | 258.11 g/mol sigmaaldrich.com |

| Canonical SMILES | CC(C)C1=CC(N)=C(C=C1Br)C(=O)O bldpharm.com |

While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from related structures and general chemical principles. The presence of the amino and carboxylic acid groups suggests it is an amphoteric compound. The bromine atom makes it a suitable substrate for various cross-coupling reactions, and the isopropyl group influences its solubility in organic solvents.

Synthesis and Research Findings

Research applications for this compound are not widely documented, suggesting it is a relatively specialized or novel building block. However, its structural motifs are present in compounds of significant research interest. For example, substituted aminobenzoic acids are key intermediates in the synthesis of various pharmaceuticals. The bromo- and isopropyl-substituents offer sites for further chemical modification, making it a potentially valuable tool for creating libraries of diverse compounds for drug discovery and materials science research. The structural analogue, 2-Amino-4-bromobenzoic acid, is noted for its application in peptide synthesis. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-5(2)6-4-9(12)7(10(13)14)3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJXDUPRFXNOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743189 | |

| Record name | 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859937-44-3 | |

| Record name | 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 2 Amino 4 Isopropyl 5 Bromobenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarized. researchgate.net

For 2-Amino-4-Isopropyl-5-Bromobenzoic Acid, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as electron donors (concentrated at the HOMO) and electron acceptors (concentrated at the LUMO). This information is invaluable for predicting how the molecule will interact with other chemical species. While specific energy values for this compound are not available, studies on similar molecules like 2-amino-5-bromo-4-methylpyridine (B189383) show that the HOMO is often located over the heterocyclic ring and the amino group, while the LUMO is distributed over the ring system. researchgate.net

Table 1: Hypothetical Data Table for HOMO-LUMO Analysis of this compound (Note: The following table is for illustrative purposes only, as specific experimental or calculated data for this compound were not found in the reviewed literature.)

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

An MEP analysis of this compound would likely reveal a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the carboxylic acid would likely exhibit a positive potential, identifying them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu This method examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. nih.gov

Conformational Analysis and Tautomerism

Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Tautomers are structural isomers of chemical compounds that readily interconvert.

Energetic Landscape of Conformers and Tautomers

Computational methods can be used to explore the potential energy surface of a molecule to identify its stable conformers and tautomers. Studies on the related 2-Amino-5-Bromobenzoic Acid have identified multiple possible conformers and tautomeric forms. researchgate.netdergipark.org.tr For this compound, a similar analysis would involve rotating the amino and carboxylic acid groups to find the most energetically favorable conformations. The computational results would identify the most stable conformer, which is the most likely structure to be observed experimentally. researchgate.net

Solvent Effects on Molecular Conformation and Stability

The stability of different conformers and tautomers can be significantly influenced by the surrounding solvent. Computational models can simulate the effect of different solvents on the molecular structure. For instance, polar solvents may stabilize conformers with larger dipole moments. A computational study would provide insights into how the conformation and stability of this compound might change in different chemical environments, which is crucial for understanding its behavior in solution.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. For this compound, these theoretical predictions can offer a detailed analysis of its vibrational and electronic spectra, which is crucial for its identification and characterization.

Computational simulations of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra provide a theoretical fingerprint of this compound. By employing methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the vibrational modes and electronic transitions of the molecule can be accurately calculated.

Based on studies of similar compounds, such as 2-amino-5-bromobenzoic acid, the simulated IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes. dergipark.org.tr The presence of the isopropyl group would introduce additional bands corresponding to its C-H stretching and bending vibrations.

Simulated Vibrational Data for this compound (Inferred from Analogous Compounds)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H Stretch (Carboxylic Acid) | ~3400-3500 (broad) | Low |

| N-H Asymmetric Stretch (Amino) | ~3450-3500 | Medium |

| N-H Symmetric Stretch (Amino) | ~3350-3400 | Medium |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Isopropyl) | ~2870-2960 | High |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | High |

| N-H Scissoring (Amino) | ~1600-1630 | Medium |

| C-C Stretch (Aromatic Ring) | ~1400-1600 | High |

| C-Br Stretch | ~550-650 | Medium |

Note: These are predicted values based on computational studies of similar molecules and are subject to variation based on the specific computational method and experimental conditions.

The simulated UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), would likely show absorption maxima in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the carboxyl and amino functional groups. The substitution pattern, including the electron-donating amino and isopropyl groups and the electron-withdrawing bromo group, will influence the energy of these transitions and thus the absorption wavelengths.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies can map out potential reaction pathways, identify transient intermediates, and calculate the energy barriers associated with these transformations.

By modeling the potential energy surface of a reaction, computational methods can identify transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter that governs the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid or amino groups, the characterization of transition states would reveal the geometry and electronic structure of these fleeting species.

Computational studies can elucidate the step-by-step mechanism of chemical reactions. For instance, in the case of further substitution on the aromatic ring of this compound, theoretical calculations can predict the most likely site of attack by an electrophile. The directing effects of the existing substituents (amino, isopropyl, bromo, and carboxyl groups) can be quantitatively assessed by calculating the energies of the intermediate carbocations (sigma complexes). This allows for a detailed understanding of the regioselectivity of such reactions.

Bond Dissociation Energies (BDEs) and Chemical Stability

The chemical stability of a molecule is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods provide a reliable means of calculating BDEs, offering insights into the weakest bonds within a molecule and its likely fragmentation pathways under energetic conditions.

For this compound, the BDEs of various bonds such as C-H, C-N, C-Br, and O-H can be calculated. These values are crucial for understanding the molecule's thermal stability and its behavior in mass spectrometry.

Predicted Bond Dissociation Energies for Key Bonds in this compound (Illustrative Values)

| Bond | Predicted BDE (kcal/mol) |

| Aromatic C-H | ~110-115 |

| Isopropyl C-H (tertiary) | ~95-100 |

| Aromatic C-N | ~115-120 |

| Aromatic C-Br | ~70-75 |

| Carboxylic O-H | ~110-115 |

Note: These values are illustrative and depend on the specific computational methodology. The C-Br bond is predicted to be one of the weaker bonds in the molecule.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO response of molecules.

The NLO properties of this compound can be investigated by calculating its first and second hyperpolarizabilities (β and γ, respectively). The presence of both electron-donating (amino, isopropyl) and electron-withdrawing (carboxyl, bromo) groups on the aromatic ring can lead to a significant intramolecular charge transfer, which is a key requirement for a large NLO response. Theoretical calculations can quantify the magnitude of this charge transfer and its contribution to the hyperpolarizabilities. These computational predictions are vital for the rational design of new organic NLO materials based on the this compound scaffold.

Future Research Directions and Unexplored Avenues

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a promising approach for the production of 2-Amino-4-isopropyl-5-bromobenzoic acid and its derivatives with high selectivity and under mild conditions. Future research could explore the use of enzymes for key synthetic steps, potentially overcoming challenges associated with regioselectivity and functional group tolerance in purely chemical routes.

Biocatalytic transformations could be particularly advantageous for introducing or modifying functional groups on the benzoic acid scaffold. For instance, research into cytochrome P450 monooxygenases could lead to the development of biocatalysts capable of site-specific hydroxylation or other oxidative transformations of the aromatic ring or the isopropyl group. nih.gov Directed evolution and protein engineering techniques could be employed to tailor enzyme specificity and activity for this particular substrate. nih.gov Furthermore, the use of hydrolases, such as nitrilases, could be investigated for the conversion of corresponding nitrile precursors to the carboxylic acid moiety, a strategy that has proven effective for other substituted benzoic acids. muni.cz

The ribosome, a natural peptide synthesizer, has been shown to incorporate aminobenzoic acid derivatives into polypeptide chains, albeit with varying efficiencies. nih.gov Future studies could investigate the potential for ribosomal incorporation of this compound, which could lead to the creation of novel peptides and polymers with unique properties. Understanding the structural basis for its interaction with the peptidyl transferase center of the ribosome would be crucial for optimizing this process. nih.gov

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, characterized by the use of continuous-flow reactors, presents a powerful tool for the scalable and controlled synthesis of this compound. The enhanced heat and mass transfer in microreactors can lead to improved reaction yields, selectivity, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org

A key area for future research is the adaptation of existing batch synthesis methods to continuous-flow processes. For example, the alkylation of substituted benzoic acids has been successfully demonstrated in a continuous flow microfluidic reactor, providing a basis for developing flow-based methods for modifying the carboxylic acid group of the target compound. acs.orgacs.org The kinetics and reaction parameters, such as residence time, temperature, and stoichiometry, could be precisely controlled to optimize the synthesis. acs.org

Furthermore, flow chemistry enables the integration of multiple reaction steps into a single, continuous process, minimizing the need for isolation and purification of intermediates. This could be particularly beneficial for multi-step syntheses involving this compound, leading to more efficient and sustainable manufacturing processes. The use of immobilized catalysts or reagents within the flow reactor could also simplify product purification and catalyst recycling.

Advanced Mechanistic Insights through Ultrafast Spectroscopy

Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence spectroscopy, offer the potential to unravel the detailed reaction mechanisms and photophysical properties of this compound. These methods can probe chemical processes on the femtosecond to nanosecond timescale, providing a deeper understanding of reaction intermediates, transition states, and energy transfer pathways.

The UV-Vis spectrum of related compounds like 3-aminobenzoic acid shows distinct absorption maxima. sielc.com Similar studies on this compound could provide insights into its electronic structure and how it is influenced by the specific substitution pattern. This information is crucial for photochemical applications, such as photocatalysis or the design of light-responsive materials.

Future research could focus on using ultrafast spectroscopy to study the dynamics of reactions involving this compound. For example, in photocatalytic reactions, it would be possible to track the formation and decay of excited states and radical intermediates, providing a detailed picture of the reaction mechanism. This knowledge can then be used to design more efficient photocatalytic systems.

Development of Novel Derivatization and Functionalization Strategies

The development of novel methods for the derivatization and functionalization of this compound is crucial for expanding its utility in various applications. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the bromine atom—offers multiple handles for chemical modification.

A promising area of research is the copper-catalyzed amination of the bromobenzoic acid core. This cross-coupling reaction allows for the introduction of a wide range of N-aryl and N-alkyl substituents, leading to the synthesis of novel anthranilic acid derivatives. nih.govresearchgate.net This method has been shown to be highly regioselective and tolerant of various functional groups. nih.gov

Further research could explore other cross-coupling reactions, such as Suzuki or Sonogashira couplings, to functionalize the bromine atom with carbon-based substituents. The amino group can be readily acylated or alkylated to introduce further diversity. The carboxylic acid group can be converted to esters, amides, or other derivatives using standard organic synthesis techniques. orgsyn.org The combination of these derivatization strategies would allow for the creation of a large library of compounds with diverse structures and properties.

Exploration of New Catalytic Systems for Transformations of the Compound

The discovery and development of new catalytic systems are essential for enabling novel and efficient transformations of this compound. While copper-based catalysts have shown promise for amination reactions, there is a need to explore other catalytic systems for different types of transformations. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, could be investigated for the formation of carbon-carbon and carbon-heteroatom bonds at the bromine position. researchgate.net Research into novel ligands and catalyst formulations could lead to improved catalytic activity, selectivity, and substrate scope. The use of magnetic nanoparticles as catalyst supports could facilitate catalyst recovery and reuse, making the process more sustainable. researchgate.net

Furthermore, the development of catalysts for the selective functionalization of the C-H bonds on the aromatic ring or the isopropyl group would open up new possibilities for derivatization. This would allow for the introduction of functional groups at positions that are not readily accessible through traditional methods.

Advanced Materials Science Applications Based on Structural Motifs

The unique structural motifs of this compound make it an interesting building block for the design of advanced materials with tailored properties. The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid group) suggests that this molecule could self-assemble into well-defined supramolecular structures. acs.org

Future research could focus on controlling the self-assembly of this compound in solution and in the solid state to create materials with specific optical, electronic, or mechanical properties. The formation of hydrogen-bonded dimers and other associates can be influenced by the choice of solvent and the presence of other molecules. acs.org

The aromatic core of the molecule, combined with the potential for extensive derivatization, makes it a candidate for the development of organic semiconductors, liquid crystals, or porous materials. The incorporation of this compound into polymers could also lead to materials with enhanced thermal stability, flame retardancy (due to the bromine atom), or specific recognition capabilities. The study of how the "ortho-effect" of the amino group influences the properties of the benzoic acid could also provide valuable insights for materials design. khanacademy.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-Isopropyl-5-Bromobenzoic Acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a substituted benzoic acid precursor. For example, bromination of 4-amino-5-isopropylbenzoic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) can introduce the bromo group regioselectively . Optimization includes adjusting stoichiometry (1.1–1.3 equiv brominating agent), reaction time (6–12 hrs), and purification via recrystallization (ethanol/water mixture) to achieve >90% purity. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm aromatic proton environments (δ 6.8–7.5 ppm for bromo-substituted ring) and isopropyl methyl groups (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Identify carboxylic acid (O-H stretch: 2500–3300 cm⁻¹), amino (N-H: 3350–3500 cm⁻¹), and C-Br (600–700 cm⁻¹) functional groups .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect byproducts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood during synthesis to prevent inhalation of brominated vapors .

- Spill Management : Neutralize spills with sodium bicarbonate, collect in hazardous waste containers, and dispose via certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the structure of this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use SHELX programs (e.g., SHELXL) to refine X-ray diffraction data, ensuring hydrogen bonding and torsion angles align with NMR-derived conformers . Cross-validate via DFT calculations (B3LYP/6-31G*) to model electronic environments and compare predicted vs. experimental NMR shifts .

Q. What strategies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR) in enzyme inhibition studies?

- Methodological Answer :

- Substituent Variation : Replace bromo with chloro or iodo to probe electronic effects on binding affinity.

- Steric Modifications : Introduce bulkier groups (e.g., tert-butyl) at the 4-position to assess steric hindrance in active sites .

- Synthetic Routes : Employ Suzuki-Miyaura coupling to attach heteroaromatic rings (e.g., pyridyl) for enhanced π-π interactions .

Q. How does the steric effect of the isopropyl group influence the chemical reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The isopropyl group creates steric hindrance, reducing reaction rates in SN2 mechanisms. Compare reactivity with des-isopropyl analogs using kinetic studies (e.g., reaction with NaN3 in DMSO). Conduct Hammett analysis to quantify electronic contributions (σmeta for Br: +0.39) vs. steric parameters (Es: −1.54 for isopropyl) .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories using GROMACS.

- Docking Studies : Predict binding modes with target enzymes (e.g., cytochrome P450) using AutoDock Vina, guided by crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.